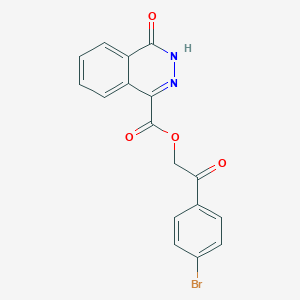![molecular formula C17H24N2O2S B299681 4-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]benzenesulfonamide](/img/structure/B299681.png)
4-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. It belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of enzymes that are involved in cell signaling pathways.
作用机制
4-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]benzenesulfonamide works by binding to the ATP-binding site of protein kinases, preventing them from phosphorylating their downstream targets. This results in the inhibition of cell signaling pathways that are involved in the proliferation and survival of cancer cells and immune cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (cell death) in cancer cells, as well as inhibit the activation and proliferation of immune cells such as B cells, T cells, and natural killer cells. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.
实验室实验的优点和局限性
One advantage of 4-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]benzenesulfonamide is its high selectivity for its target enzymes, which reduces the risk of off-target effects. However, its potency may also make it difficult to achieve therapeutic doses without causing toxicity. Additionally, its efficacy may be limited by the development of drug resistance in cancer cells.
未来方向
Future research on 4-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]benzenesulfonamide could focus on its potential as a combination therapy with other drugs, as well as its use in the treatment of specific types of cancer and autoimmune diseases. Further studies could also investigate the mechanisms of drug resistance and ways to overcome it. Additionally, the development of more potent and selective protein kinase inhibitors could lead to the discovery of even more effective treatments for these diseases.
合成方法
The synthesis of 4-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]benzenesulfonamide involves several steps, starting with the reaction of 4-tert-butylbenzenesulfonyl chloride with 1,5-dimethyl-1H-pyrrole-2-carbaldehyde to form an intermediate product. This is then reacted with methylamine to form the final product, this compound. The synthesis process has been optimized to increase the yield and purity of the final product.
科学研究应用
4-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]benzenesulfonamide has been the subject of extensive scientific research, with studies investigating its potential as a treatment for various types of cancer and autoimmune diseases. It has been shown to have potent inhibitory activity against several protein kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune cell function and survival.
属性
分子式 |
C17H24N2O2S |
|---|---|
分子量 |
320.5 g/mol |
IUPAC 名称 |
4-tert-butyl-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C17H24N2O2S/c1-13-6-9-15(19(13)5)12-18-22(20,21)16-10-7-14(8-11-16)17(2,3)4/h6-11,18H,12H2,1-5H3 |
InChI 键 |
VXWKOMIBRFHDJH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C)CNS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
规范 SMILES |
CC1=CC=C(N1C)CNS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B299603.png)

![3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B299605.png)



![N-{4-ethoxy-2-[(2-naphthylsulfonyl)amino]phenyl}-2-hydroxypropanamide](/img/structure/B299611.png)
![Ethyl {4-[(2,6-dimethylphenyl)sulfamoyl]benzyl}carbamate](/img/structure/B299612.png)

![2-chloro-4,5-difluoro-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B299615.png)

![4-methoxy-N-[3-(4-morpholinyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B299617.png)
![Benzyl 1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethylcarbamate](/img/structure/B299618.png)

